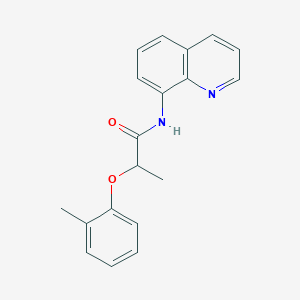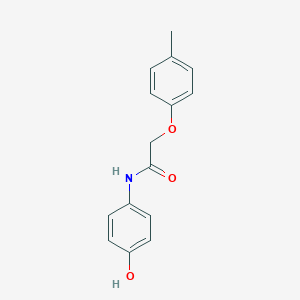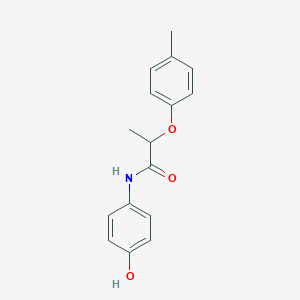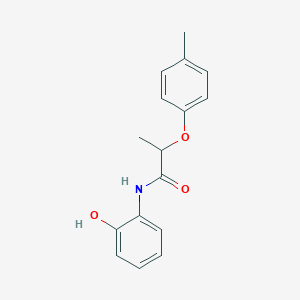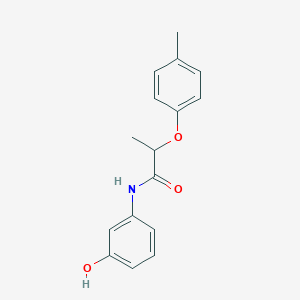
4-methyl-2-oxo-2H-chromen-7-yl 5-bromo-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl 5-bromo-2-furoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic derivative of furocoumarin, which is a natural compound found in plants.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 5-bromo-2-furoate varies depending on its application. In medicine, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has antimicrobial properties by disrupting the cell membrane and inhibiting the synthesis of DNA and proteins. In agriculture, it acts as a natural pesticide by inhibiting the growth and reproduction of pests. In environmental science, it degrades pollutants by breaking down their chemical bonds.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In medicine, it has been found to reduce inflammation, inhibit angiogenesis, and enhance the immune system. In agriculture, it has been found to have low toxicity to non-target organisms and biodegrade quickly in the environment. In environmental science, it has been found to degrade pollutants into harmless compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 4-methyl-2-oxo-2H-chromen-7-yl 5-bromo-2-furoate in lab experiments include its high purity, stability, and reproducibility. Its limitations include its low solubility in water and limited availability.
Future Directions
There are several future directions for the study of 4-methyl-2-oxo-2H-chromen-7-yl 5-bromo-2-furoate. In medicine, it could be studied for its potential use in combination therapy with other drugs. In agriculture, it could be studied for its potential use in integrated pest management. In environmental science, it could be studied for its potential use in bioremediation of contaminated sites. Further research could also be conducted to optimize the synthesis method and improve the compound's properties.
Conclusion:
This compound is a synthetic derivative of furocoumarin that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound.
Synthesis Methods
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 5-bromo-2-furoate involves the reaction of 5-bromo-2-furoic acid with 4-methyl-7-hydroxy coumarin in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and spectroscopy.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl 5-bromo-2-furoate has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, it has been found to have anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, it has been studied for its potential use as a natural pesticide. In environmental science, it has been studied for its ability to degrade pollutants.
properties
Molecular Formula |
C15H9BrO5 |
|---|---|
Molecular Weight |
349.13 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C15H9BrO5/c1-8-6-14(17)21-12-7-9(2-3-10(8)12)19-15(18)11-4-5-13(16)20-11/h2-7H,1H3 |
InChI Key |
LEZIRUYKUACGFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(O3)Br |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



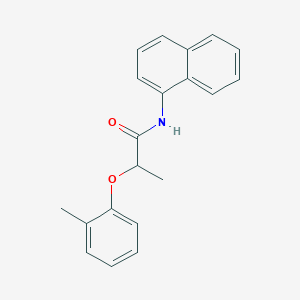
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B310042.png)
![2-(2-methylphenoxy)-N-(4-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310044.png)
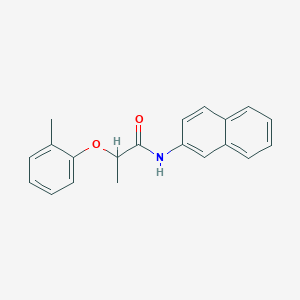
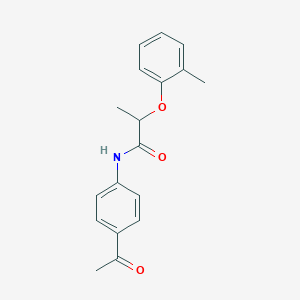

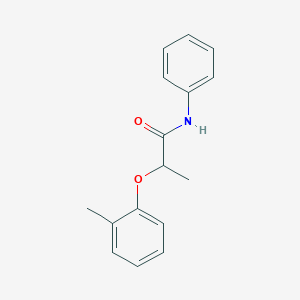
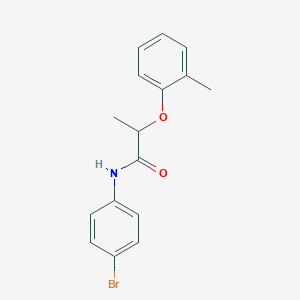
![2-(2-methylphenoxy)-N-(2-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310052.png)
